molecular formula C8H8ClNO4 B13123491 2-(Chloromethyl)-6-(hydroxymethyl)-4-nitrophenol

2-(Chloromethyl)-6-(hydroxymethyl)-4-nitrophenol

Cat. No.: B13123491
M. Wt: 217.60 g/mol
InChI Key: GBUWSQMDELJYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-6-(hydroxymethyl)-4-nitrophenol is an organic compound with a complex structure that includes a chloromethyl group, a hydroxymethyl group, and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-(hydroxymethyl)-4-nitrophenol typically involves multi-step organic reactions. One common method includes the chloromethylation of a phenol derivative followed by nitration and hydroxymethylation. The reaction conditions often require the use of catalysts such as zinc chloride or other Lewis acids to facilitate the chloromethylation process .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for large-scale production, focusing on the efficient use of reagents and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-(hydroxymethyl)-4-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can react with the chloromethyl group under basic conditions.

Major Products

    Oxidation: Formation of 2-(Chloromethyl)-6-(carboxymethyl)-4-nitrophenol.

    Reduction: Formation of 2-(Chloromethyl)-6-(hydroxymethyl)-4-aminophenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(Chloromethyl)-6-(hydroxymethyl)-4-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-(hydroxymethyl)-4-nitrophenol involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-6-(hydroxymethyl)-4-aminophenol: Similar structure but with an amino group instead of a nitro group.

    2-(Chloromethyl)-4-nitrophenol: Lacks the hydroxymethyl group.

    6-(Hydroxymethyl)-4-nitrophenol: Lacks the chloromethyl group.

Uniqueness

2-(Chloromethyl)-6-(hydroxymethyl)-4-nitrophenol is unique due to the presence of all three functional groups (chloromethyl, hydroxymethyl, and nitro) on the phenol ring

Properties

Molecular Formula

C8H8ClNO4

Molecular Weight

217.60 g/mol

IUPAC Name

2-(chloromethyl)-6-(hydroxymethyl)-4-nitrophenol

InChI

InChI=1S/C8H8ClNO4/c9-3-5-1-7(10(13)14)2-6(4-11)8(5)12/h1-2,11-12H,3-4H2

InChI Key

GBUWSQMDELJYCJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)O)CCl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.